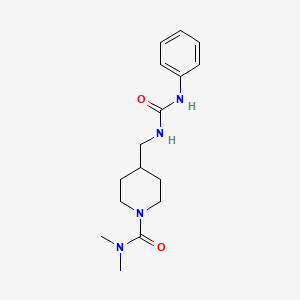![molecular formula C21H20ClN3O3 B2371658 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide CAS No. 2034503-51-8](/img/structure/B2371658.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various fields of science and industry. This compound features a combination of oxazepine and indole moieties, contributing to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide typically involves multi-step processes. A common route includes:
Formation of the oxazepine core: : Starting with 2-aminobenzoic acid derivatives, they undergo cyclization with suitable reagents to form the oxazepine ring.
Chlorination: : The addition of chlorine at the 7-position involves selective halogenation, often using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Linking the indole moiety: : Indole derivatives are coupled through a substitution reaction, where the indole nitrogen attacks the electrophilic carbon, typically under basic conditions.
Industrial Production Methods
Scaling up the synthesis requires optimization of each step to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled. Continuous flow reactors may be employed for more efficient processing and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can oxidize under strong oxidizing agents, leading to potential ring-opening or functional group transformations.
Reduction: : Reduction reactions, often involving hydrogenation or metal-based reducing agents, may target the carbonyl groups.
Substitution: : Particularly at the positions amenable to electrophilic or nucleophilic attack, yielding various derivatives.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution conditions: : Strong bases (NaH, K2CO3), acidic conditions for protonation steps.
Major Products
Depending on the reaction conditions, the major products can include oxidized derivatives, reduced species with altered functional groups, and various substitution products with modified aromatic or heterocyclic structures.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis precursor: : Used as an intermediate in the synthesis of more complex molecules.
Functional studies: : Analyzed for its reactivity and stability under various chemical conditions.
Biology and Medicine
Pharmacology: : Investigated for potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Biochemical pathways: : Studied for its interactions with biological macromolecules and influence on metabolic pathways.
Industry
Material science: : Incorporated into polymers or advanced materials for improved physical properties.
Catalysis: : Explored as a potential catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets:
Binding to enzymes or receptors: : Potential inhibition or activation of biological pathways.
DNA intercalation: : Possible interaction with nucleic acids, influencing genetic expression and cell proliferation.
Signaling pathways: : Modulation of intracellular signaling cascades, affecting cellular responses and functions.
Comparación Con Compuestos Similares
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide stands out due to its combined oxazepine and indole structures, which confer unique reactivity and biological properties.
Similar Compounds
Benzoxazepine derivatives: : Such as 1,4-benzoxazepin-3-ones, known for various pharmacological activities.
Indole derivatives: : Compounds like tryptamine and serotonin, significant in neurotransmission and biological regulation.
Its structural uniqueness allows for diverse applications and reactivity, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-17-5-6-19-16(11-17)12-25(21(27)14-28-19)10-8-23-20(26)13-24-9-7-15-3-1-2-4-18(15)24/h1-7,9,11H,8,10,12-14H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGFOHGDWGHCGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)
![1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2371577.png)


![4-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B2371582.png)
![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2371583.png)



![17-hydroxy-19-thia-2,14-diazatetracyclo[10.7.0.03,10.013,18]nonadeca-1(12),2,10,13(18),16-pentaen-15-one](/img/structure/B2371588.png)



